2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzoyl chloride with N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene core and exhibit comparable biological activities.
Benzothiophene derivatives: These compounds have a fused benzene-thiophene ring system and are known for their medicinal properties
Uniqueness
2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the chlorobenzamido group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGESSEYJBKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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